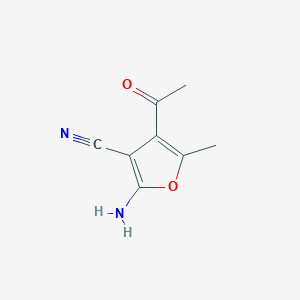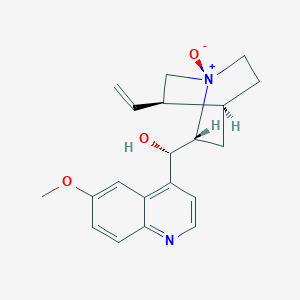
rac Cotinina
Descripción general
Descripción
Cotinine, also known as (S)-cotinine or cotininum, belongs to the class of organic compounds known as pyrrolidinylpyridines. Pyrrolidinylpyridines are compounds containing a pyrrolidinylpyridine ring system, which consists of a pyrrolidine ring linked to a pyridine ring. Cotinine exists as a solid, soluble (in water), and a strong basic compound (based on its pKa). Cotinine has been found throughout most human tissues, and has also been primarily detected in urine, saliva, blood, and cerebrospinal fluid. Within the cell, cotinine is primarily located in the cytoplasm. Cotinine participates in a number of enzymatic reactions. In particular, Cotinine can be biosynthesized from nicotine imine; which is mediated by the enzyme aldehyde oxidase. In addition, Cotinine can be converted into hydroxycotinine through the action of the enzyme cytochrome P450 2A6. In humans, cotinine is involved in the nicotine action pathway and the nicotine metabolism pathway. Outside of the human body, cotinine can be found in a number of food items such as onion-family vegetables, rowanberry, ginger, and swamp cabbage. This makes cotinine a potential biomarker for the consumption of these food products. Cotinine is a potentially toxic compound.
Aplicaciones Científicas De Investigación
Marcador para el Fumador Activo y la Exposición al Humo de Segunda Mano
La cotinina, el principal metabolito de la nicotina, puede utilizarse como marcador para el tabaquismo activo y como indicador de la exposición al humo de segunda mano . Esto la convierte en una herramienta valiosa en estudios epidemiológicos e investigaciones de salud pública.
Consumo de Flavonoides de la Dieta y Niveles de Cotinina en Suero
Se están llevando a cabo investigaciones sobre la relación directa entre el consumo de flavonoides de la dieta y los niveles de cotinina en suero . Un estudio que utilizó datos de la Encuesta Nacional de Examen de Salud y Nutrición (NHANES) evaluó esta asociación mediante un análisis de regresión lineal múltiple .
Metabolito Neuroactivo de la Nicotina
La cotinina es un metabolito neuroactivo de la nicotina y se ha encontrado que cruza la barrera hematoencefálica e interactúa con los receptores nicotínicos de acetilcolina (nAChRs) y los no nAChRs en el sistema nervioso . Esto tiene implicaciones para la comprensión de los mecanismos de la adicción a la nicotina y para informar futuros tratamientos.
Efectos Psicoactivos en Humanos
Los estudios clínicos sugieren que la cotinina es psicoactiva en humanos . Esto abre posibles vías para la investigación de sus efectos en la cognición, el estado de ánimo y otros parámetros psicológicos.
Investigación sobre la Adicción al Tabaco
Se están explorando los efectos de la cotinina y sus posibles contribuciones a los efectos de la nicotina en el contexto de la investigación sobre la adicción al tabaco . Esto podría ayudar a desarrollar estrategias y tratamientos de cesación más eficaces.
Herramienta de Detección en Estudios de Investigación
Los niveles de cotinina pueden utilizarse para detectar a las personas antes de su reclutamiento en estudios de investigación y ensayos clínicos de cesación del tabaquismo . Esto ayuda a garantizar que los participantes del estudio cumplan con ciertos criterios relacionados con el estado de tabaquismo.
Mecanismo De Acción
Target of Action
Rac-Cotinine primarily targets nicotinic acetylcholine receptors (nAChRs) . It acts as a weak agonist of these receptors . Additionally, it has been found to target MD2 and inhibit TLR4 signaling .
Mode of Action
Rac-Cotinine interacts with its targets in a unique manner. It binds to nAChRs on dopaminergic neurons in the cortico-limbic pathways . This binding stimulates neurons and ultimately blocks synaptic transmission . Furthermore, Rac-Cotinine and its parent compound, nicotine, bind to MD2 in microglia cells, inhibiting the expression of pro-inflammatory factors .
Biochemical Pathways
The primary pathway of nicotine metabolism in humans is the formation of cotinine . This occurs in two steps: the first step is cytochrome P450 (P450, CYP) 2A6–catalyzed 50-oxidation to an iminium ion, and the second step is oxidation of the iminium ion to cotinine . Cotinine, like nicotine, is metabolized by three major pathways: 30-oxidation to trans 30-hydroxycotinine, cotinine N-glucuronidation, and cotinine N-oxidation .
Pharmacokinetics
The pharmacokinetics of Rac-Cotinine are still being elucidated. It is known that cotinine crosses the blood-brain barrier and interacts with both nachrs and non-nachrs in the nervous system .
Result of Action
Rac-Cotinine has been shown to be psychoactive in humans and animals, facilitating memory, cognition, executive function, and emotional responding . Recent research shows that cotinine acts as an antidepressant and reduces cognitive impairment associated with disease and stress-induced dysfunction .
Análisis Bioquímico
Biochemical Properties
Rac Cotinine interacts with various enzymes and proteins. The dominant pathway of its metabolism in humans involves the formation of cotinine in two steps. The first step is cytochrome P450 (P450, CYP) 2A6–catalyzed 50-oxidation to an iminium ion, and the second step is oxidation of the iminium ion to cotinine .
Cellular Effects
Rac Cotinine has diverse effects on various types of cells and cellular processes. It has been shown to facilitate memory, cognition, executive function, and emotional responding . Furthermore, recent research shows that rac Cotinine acts as an antidepressant and reduces cognitive-impairment associated with disease and stress-induced dysfunction .
Molecular Mechanism
Rac Cotinine exerts its effects at the molecular level through various mechanisms. It acts as a weak agonist of nicotinic acetylcholine receptors (nAChRs) and may contribute to the effects of nicotine . It also interacts with both nAChRs and non-nAChRs in the nervous system .
Temporal Effects in Laboratory Settings
The effects of rac Cotinine change over time in laboratory settings. For example, the saliva cotinine cutoff value range of 10–25 ng/mL, serum and urine cotinine cutoff of 10–20 ng/mL and 50–200 ng/mL, respectively, have been commonly used to validate self-reported smoking status .
Dosage Effects in Animal Models
The effects of rac Cotinine vary with different dosages in animal models. For example, nicotine pharmacokinetics in rats is altered as a function of age, impacting the interpretation of animal model data .
Metabolic Pathways
Rac Cotinine is involved in various metabolic pathways. The dominant pathway of its metabolism in humans is the formation of cotinine, which occurs in two steps .
Transport and Distribution
Rac Cotinine is transported and distributed within cells and tissues. It crosses the blood-brain barrier and interacts with both nAChRs and non-nAChRs in the nervous system .
Subcellular Localization
The subcellular localization of rac Cotinine and its effects on activity or function are still being elucidated. It has been shown to interact with both nAChRs and non-nAChRs in the nervous system .
Propiedades
IUPAC Name |
1-methyl-5-pyridin-3-ylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKROCXWUNQSPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047577 | |
| Record name | (+/-)-Cotinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cotinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001046 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
15569-85-4, 66269-66-7, 486-56-6 | |
| Record name | 2-Pyrrolidinone, 1-methyl-5-(3-pyridinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015569854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Cotinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 66269-66-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cotinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001046 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
41 °C | |
| Record name | Cotinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001046 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is cotinine formed in the body?
A1: Cotinine is a major metabolite of nicotine, primarily produced through a two-step enzymatic process. Nicotine is first metabolized to nicotine iminium ion, primarily by cytochrome P450 2A6 (CYP2A6) in the liver. This iminium ion is then further metabolized to cotinine, primarily by aldehyde oxidase. [, ]
Q2: The research mentions isomers of nicotine N-oxides. Do these isomers metabolize differently?
A2: Yes, research indicates that the isomers of nicotine N-oxide demonstrate different metabolic pathways. [] Specifically, trans-nicotine N'-oxide shows significantly higher conversion to nicotine and subsequently cotinine in rats compared to cis-nicotine N'-oxide or nicotine N,N'-dioxide. This suggests the position of the N-oxide group significantly influences the in vivo reduction and further metabolism of these compounds.
Q3: The research discusses a compound named “beta-nicotyrine." Is there a connection between beta-nicotyrine and cotinine?
A3: Interestingly, research reveals a metabolic link between beta-nicotyrine (1-methyl-2-(3-pyridinyl)pyrrole) and cotinine. [] While not a direct metabolite of nicotine, beta-nicotyrine can be converted to cis-3'-hydroxycotinine in rabbits. This conversion suggests a shared metabolic pathway with nicotine, highlighting the complexity of tobacco alkaloid metabolism.
Q4: What are the implications of these metabolic findings?
A4: Understanding the metabolic pathways of nicotine and related compounds, including the formation of cotinine, is crucial for several reasons. Firstly, cotinine serves as a biomarker for nicotine exposure due to its longer half-life compared to nicotine. [] Secondly, identifying specific enzymes and metabolic pathways involved in nicotine and related alkaloid metabolism offers potential targets for smoking cessation therapies or treatments for tobacco-related diseases. Lastly, these findings highlight the intricate metabolic network within the body, emphasizing the interconnectedness of various compounds and pathways.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B23166.png)



![N-[(Dimethylamino)methyl]-N-methylnitramide](/img/structure/B23178.png)






